Welcome to the BenchChem Online Store!
molecular formula C17H18O3 B8596183 1-Propanone, 1,2-bis(4-methoxyphenyl)- CAS No. 35258-41-4

1-Propanone, 1,2-bis(4-methoxyphenyl)-

Cat. No. B8596183
M. Wt: 270.32 g/mol
InChI Key: GANRUTSEZQVUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methoxyphenyl chloride (142.7 mg, 1.0 mmol), 1-(4-methoxyphenyl)-1-propanone (195.8 mg, 1.2 mmol), palladium acetate (6.6 mg, 0.029 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyl(dicyclohexyl)phosphine (18.2 mg, 0.045 mmol), t-BuONa (115.9 mg, 1.2 mmol) in 3 mL dry toluene at 110° C. for 18 h. 1,2-Di(4′-methoxyphenyl)-1-propanone (272.1 mg) was obtained with a yield of 100% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.99-7.92 (m, 2H, ArH), 7.24-7.18 (m, 2H, ArH), 6.87-6.79 (m, 4H, ArH), 4.61 (q, J=6.9 Hz, 1H, CH), 3.76 (s, 3H, OCH3), 3.71 (s, 3H, OCH3), 1.50 (d, J=6.9 Hz, 3H, CH3); 13C NMR (75 MHz, CDCl3) δ 198.9, 163.0, 158.2, 133.8, 130.8, 129.2, 128.5, 114.1, 113.5, 55.1, 54.9, 46.3, 19.4; IR (neat) v (cm−1) 2969, 2932, 2837, 1668, 1600, 1574, 1514, 1455, 1419, 1371, 1303, 1258, 1169, 1114, 1032; MS (70 eV, EI) m/z (%): 270 (M+, 4.28), 135 (100).
Quantity
142.7 mg
Type
reactant
Reaction Step One
Quantity
195.8 mg
Type
reactant
Reaction Step Two
Quantity
115.9 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
6.6 mg
Type
catalyst
Reaction Step Five
Quantity
18.2 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](Cl)=[CH:5][CH:4]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1.C(O[Na])(C)(C)C>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.COC1C=CC=C(N(C)C2C=CC=CC=2)C=1P(C1CCCCC1)C1CCCCC1>[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH:19]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH3:20])=[CH:14][CH:13]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
142.7 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
195.8 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=O
Step Three
Name
Quantity
115.9 mg
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
6.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
18.2 mg
Type
catalyst
Smiles
COC1=C(C(=CC=C1)N(C1=CC=CC=C1)C)P(C1CCCCC1)C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 110° C.
CUSTOM
Type
CUSTOM
Details
for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(C)C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 272.1 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.